2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid synthesis protocol
2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic Acid
Introduction
2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid, commonly known as DDMAT, is a highly versatile Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Its application is central to the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. This technical guide provides a comprehensive overview of a common and effective protocol for the laboratory-scale synthesis of DDMAT. The intended audience for this document includes researchers, scientists, and professionals in the fields of polymer chemistry and drug development who require a detailed, practical understanding of this synthesis.
Chemical Reaction Scheme
The synthesis of DDMAT is typically achieved through a multi-step, one-pot reaction involving 1-dodecanethiol, carbon disulfide, and chloroform in the presence of a phase transfer catalyst and a strong base. The overall reaction is depicted below:
1-Dodecanethiol + Carbon Disulfide + Chloroform → 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid
Data Presentation: Reagents and Conditions
The following table summarizes the key quantitative data and properties of the reagents involved in this synthesis protocol.[1][2]
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Role |
| 1-Dodecanethiol | C₁₂H₂₆S | 202.42 | 0.1 | ~24.5 mL | RAFT "R" Group Source |
| Carbon Disulfide | CS₂ | 76.13 | 0.1 | ~7.6 g (6.0 mL) | Trithiocarbonate Source |
| Chloroform | CHCl₃ | 119.38 | 0.15 | ~22.4 g (15.1 mL) | Carboxylic Acid Backbone |
| Acetone | C₃H₆O | 58.08 | - | 48 g + 10 g | Solvent |
| Sodium Hydroxide (50% aq.) | NaOH | 40.00 | 0.105 + 0.5 | As required | Base |
| Sodium Hydroxide (beads) | NaOH | 40.00 | - | 5 g | Base |
| Aliquat® 336 | C₂₅H₅₄ClN | 404.16 | 0.004 | ~1.6 g | Phase Transfer Catalyst |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As required | Acidification |
| Hexane | C₆H₁₄ | 86.18 | - | 350 mL | Recrystallization Solvent |
| Magnesium Sulfate | MgSO₄ | 120.37 | - | As required | Drying Agent |
Experimental Protocol
This section details the step-by-step methodology for the synthesis and purification of DDMAT.
1. Preparation of the Reaction Mixture:
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In a suitable reaction vessel (e.g., a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel), dissolve 1-dodecanethiol (0.1 mol) and Aliquat® 336 (0.004 mol) in 48 g of acetone.[1][2]
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Begin stirring the solution and add 50% aqueous sodium hydroxide solution (0.105 mol).[1][2]
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In a separate container, prepare a solution of carbon disulfide (0.1 mol) in 10 g of acetone. Slowly add this solution dropwise to the reaction mixture using the dropping funnel. A color change from colorless to yellow should be observed.[1][2]
2. Formation of the Trithiocarbonate Intermediate:
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Allow the reaction to proceed for 20 minutes after the complete addition of the carbon disulfide solution.[1][2]
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To the yellow reaction mixture, add chloroform (0.15 mol).[1][2]
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Subsequently, add 50% aqueous sodium hydroxide solution (0.5 mol) dropwise, followed by the addition of 5 g of solid sodium hydroxide beads.[1][2]
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Maintain the reaction temperature between 15-20°C and continue stirring overnight.[1][2]
3. Work-up and Isolation:
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After overnight stirring, filter the reaction mixture to remove any solid precipitates. Collect the filtrate.[1]
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Wash the collected solid residue with a small amount of acetone and combine the washings with the filtrate.
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Concentrate the combined acetone layers under reduced pressure (e.g., using a rotary evaporator) until a dry residue is obtained.[1]
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Dissolve the resulting solid in water and acidify the aqueous solution with concentrated hydrochloric acid until a yellow solid precipitates out completely.[1]
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Collect the yellow solid product by filtration and wash it thoroughly with water to remove any inorganic salts.[1]
4. Purification:
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Dissolve the crude yellow solid in approximately 350 mL of hexane.[1]
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Dry the hexane solution over anhydrous magnesium sulfate and then filter to remove the drying agent.[1]
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Cool the filtrate in an ice bath or refrigerator to induce precipitation of the pure product as yellow flakes.[1]
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Collect the purified product by filtration and dry under vacuum. The expected yield is approximately 85%.[1]
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The final product has a melting point in the range of 62-64°C.[1]
Visualizations
Synthesis Pathway
The following diagram illustrates the key chemical transformations in the synthesis of DDMAT.
